![molecular formula C9H9FO2 B1416733 3-Ethoxy-4-fluorobenzaldehyde CAS No. 870837-27-7](/img/structure/B1416733.png)
3-Ethoxy-4-fluorobenzaldehyde
Overview
Description
3-Ethoxy-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a pale yellow to yellow solid or liquid, depending on its purity and storage conditions . This compound is used in various chemical syntheses and has applications in the pharmaceutical and materials science industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-fluorobenzaldehyde can be synthesized through the etherification of 4-fluorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of anhydrous potassium carbonate in dimethylformamide solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide and Grignard reagents are used for substitution reactions.
Major Products:
Oxidation: 3-Ethoxy-4-fluorobenzoic acid.
Reduction: 3-Ethoxy-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-fluorobenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluorobenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are crucial intermediates in various organic syntheses. The compound’s fluorine and ethoxy groups influence its electronic properties, making it a valuable building block in designing molecules with specific reactivity and stability.
Comparison with Similar Compounds
- 4-Ethoxy-3-fluorobenzaldehyde
- 3-Methoxy-4-fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3-Ethoxy-4-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-ethoxy-3-fluorobenzaldehyde, it has a different position of the ethoxy group, affecting its reactivity and applications. Similarly, 3-methoxy-4-fluorobenzaldehyde has a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior and uses .
Properties
IUPAC Name |
3-ethoxy-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOPWKQZZXRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655090 | |
Record name | 3-Ethoxy-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870837-27-7 | |
Record name | 3-Ethoxy-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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